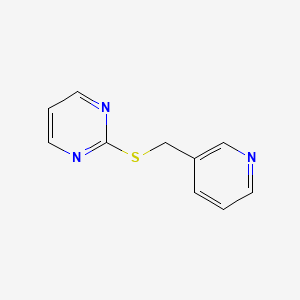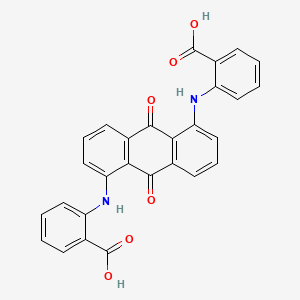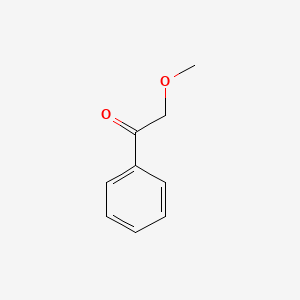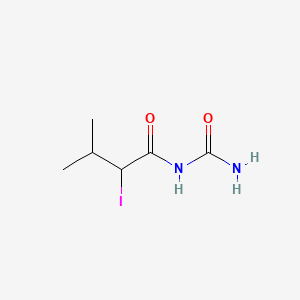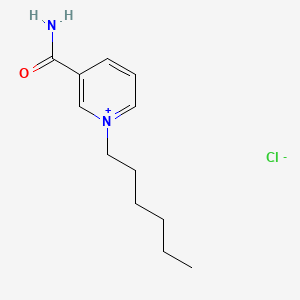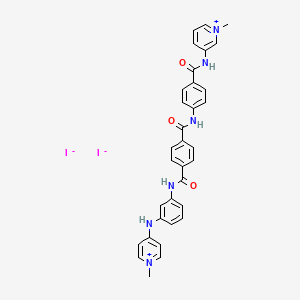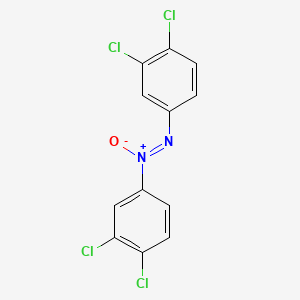
3,3',4,4'-Tetrachloroazoxybenzene
Vue d'ensemble
Description
3,3’,4,4’-Tetrachloroazoxybenzene is a chemical compound with the molecular formula C12H6Cl4N2O and a molecular weight of 336.01 . It is categorized under Agricultural and Veterinary (AgVet) Chemicals . It is not listed under API, EP/BP, or USP categories .
Synthesis Analysis
3,3’,4,4’-Tetrachloroazoxybenzene is not commercially manufactured but is formed as an unwanted byproduct in the manufacture of 3,4-dichloroaniline and its herbicidal derivatives . It can be produced as a result of microbial degradation of commonly used chloroaniline herbicides .Molecular Structure Analysis
The molecular structure of 3,3’,4,4’-Tetrachloroazoxybenzene is represented by the formula C12H6Cl4N2O . The exact structure can be obtained from chemical databases or scientific literature.Physical And Chemical Properties Analysis
3,3’,4,4’-Tetrachloroazoxybenzene has a molecular weight of 336.00 . More detailed physical and chemical properties may be found in specialized chemical databases or scientific literature.Applications De Recherche Scientifique
Use in Herbicide Formulations
TCAOB: has been identified as a contaminant in commercial herbicide formulations such as propanil, diuron, linuron, and neburon . Its presence is significant due to the potential environmental and health impacts of these herbicides.
Environmental Degradation Product
This compound can be produced as a result of microbial degradation of commonly used chloroaniline herbicides . Understanding its formation and persistence in the environment is crucial for assessing the ecological impact of herbicide use.
Immune System Impact Studies
Research has been conducted on the effects of TCAOB on the immune system of mice, comparing its impact with that of cyclophosphamide . Such studies are vital for evaluating the safety of exposure to this compound.
Teratogenicity Research
TCAOB: has been studied for its teratogenic effects, which are the ability to disturb the development of an embryo or fetus . This research is important for understanding the risks posed by environmental contaminants.
Induction of Enzymes
Studies have shown that TCAOB can be a potent inducer of enzymes such as Aryl Hydrocarbon Hydroxylase . This has implications for both toxicology and pharmacology, as enzyme induction can affect drug metabolism and toxicity.
Analytical Chemistry
TCAOB: levels in herbicide samples have been determined using techniques like gas chromatography-electron capture detection . This application is essential for quality control and regulatory compliance in the agrochemical industry.
Safety and Hazards
3,3’,4,4’-Tetrachloroazoxybenzene was nominated for reproductive and developmental testing and a two-year carcinogenicity bioassay with a high priority by the Environmental Protection Agency (EPA) in 1988 . The nomination was based on the potential for human exposure, particularly among pesticide workers and consumers .
Mécanisme D'action
Target of Action
The primary target of 3,3’,4,4’-Tetrachloroazoxybenzene (TCAOB) is the immune system, specifically T-helper lymphocytes and T-suppressor lymphocytes .
Mode of Action
TCAOB interacts with its targets by causing a decline in the number of Lyt-1 + cells (T-helper lymphocytes). Unimmunized mice also show a decreased number of Lyt-2.2 + cells (T-suppressor lymphocytes). No change is found in the ratio of these two cell types .
Biochemical Pathways
TCAOB affects the immune response pathway, resulting in a severe reduction in the number of plaque-forming-cells (PFCs) and in serum antibody concentration . It is also known to induce hepatic aryl hydrocarbon hydroxylase activity .
Result of Action
The action of TCAOB results in thymic atrophy and a decrease in white blood cell (WBC) count after sheep red blood cell (SRBC) immunization . This leads to a weakened immune response, as evidenced by the reduction in PFCs and serum antibody concentration .
Action Environment
Environmental factors can influence the action of TCAOB. For instance, it can be produced as a result of microbial degradation of commonly used chloroaniline herbicides . Therefore, its presence and effects can be more pronounced in environments where these pesticides are used. Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.
Propriétés
IUPAC Name |
(3,4-dichlorophenyl)-(3,4-dichlorophenyl)imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4N2O/c13-9-3-1-7(5-11(9)15)17-18(19)8-2-4-10(14)12(16)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOVXBPXQLIGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+](C2=CC(=C(C=C2)Cl)Cl)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026087 | |
| Record name | 3,3',4,4'-Tetrachloroazoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',4,4'-Tetrachloroazoxybenzene | |
CAS RN |
21232-47-3 | |
| Record name | 3,4,3',4'-Tetrachloroazoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021232473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',4,4'-Tetrachloroazoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TCAOB exert its toxic effects?
A1: TCAOB is a structural analog of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and exhibits similar toxicities, albeit at much higher doses. [] It binds to the aryl hydrocarbon receptor (Ah receptor), a transcription factor involved in various cellular processes. [, , ] This binding triggers downstream effects like thymic atrophy, increased liver weight, induction of hepatic cytochrome P450 1A, and decreased body weight gain. [, , ]
Q2: What are the major toxicological findings in animal studies involving TCAOB?
A2: Studies in rats and mice revealed several adverse effects following TCAOB exposure. These include:
- Mortality: Observed in rats at the highest dose tested (30 mg/kg). [, ]
- Growth Retardation: Decreased body weight gain in both species. [, ]
- Organ-Specific Toxicity:
- Thymus: Atrophy and decreased weight in both species. [, , ]
- Liver: Increased weight, centrilobular hypertrophy, and hematopoietic cell proliferation. [, , , ]
- Spleen: Hematopoietic cell proliferation in both species. [, ]
- Lungs: Chronic active inflammation of the vasculature in rats. []
- Heart: Increased cardiomyopathy in rats. []
- Kidneys: Nephropathy in rats. []
- Stomach: Hyperplasia of the forestomach epithelium in both species. [, ]
- Skin: Dilatation of hair follicles in mice. []
Q3: Does TCAOB affect the endocrine and reproductive systems?
A3: Yes, TCAOB caused a marked decrease in circulating thyroxine concentrations in both male and female rats, even at low doses. [] It also decreased epididymal sperm motility in male rats at all doses tested. [] Furthermore, an increase in the estrous cycle length was observed in female rats. []
Q4: How does TCAOB's toxicity compare to TCDD?
A4: While TCAOB exhibits dioxin-like effects, it is considerably less potent than TCDD. Comparisons indicate TCAOB is approximately six to two orders of magnitude less potent than TCDD. [] This difference is likely due to differences in absorption and elimination kinetics. []
Q5: What is the molecular formula and weight of TCAOB?
A5: The molecular formula of TCAOB is C12H6Cl4N2O, and its molecular weight is 332.01 g/mol. [, ]
Q6: Are there spectroscopic data available for TCAOB?
A6: Yes, studies have employed high-resolution mass spectrometry and high-field nuclear magnetic resonance spectroscopy to characterize TCAOB and related compounds. [, ] These techniques provide detailed information about the compound's structure, fragmentation patterns, and potential isomers.
Q7: What analytical methods are used to detect and quantify TCAOB?
A7: Various analytical techniques, including high-resolution mass spectrometry and gas chromatography, are used to identify and quantify TCAOB in environmental and biological samples. [, ] These methods allow researchers to track its presence and assess potential exposure risks.
Q8: How does TCAOB impact the environment?
A8: While specific data on TCAOB's environmental degradation and ecotoxicological effects might be limited in the provided research, its structural similarity to TCDD raises concerns about its persistence and potential for bioaccumulation. []
Q9: Are there specific safety regulations regarding TCAOB?
A9: Given its toxicity profile and potential environmental impact, adhering to safety regulations and guidelines for handling and disposal of TCAOB is crucial. [, ] Specific regulations may vary depending on the geographical location and intended use.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



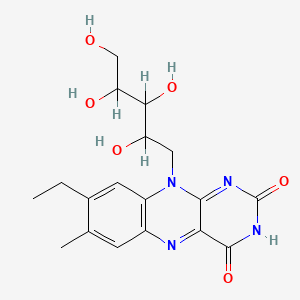
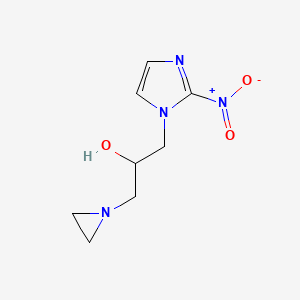
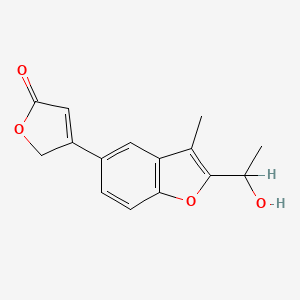
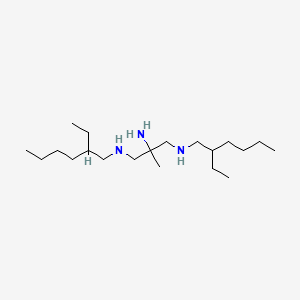
![3-[3-(3alpha,7alpha,12alpha-Trihydroxy-24-oxo-5beta-cholan-24-ylamino)propyldimethylaminio]-1-propanesulfonic acid](/img/structure/B1211553.png)
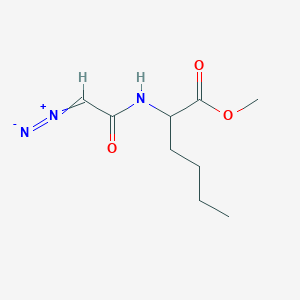
![(3R,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1211562.png)
